
Sisamine
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Description
Sisamine, also known as this compound, is a useful research compound. Its molecular formula is C12H26N4O8S and its molecular weight is 386.42 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity
Sisamine exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Research indicates that this compound can inhibit hydrogen peroxide-induced reactive oxygen species (ROS) production in human neuroblastoma cells, leading to increased catalase and superoxide dismutase activities .
Anti-inflammatory Properties
This compound has been shown to reduce inflammation by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that this compound treatment significantly decreased the levels of these cytokines in synovial fibroblast cells .
Cholesterol-Lowering Effects
This compound plays a crucial role in lipid metabolism by reducing levels of low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL). It achieves this by modulating gene expression related to cholesterol absorption and synthesis .
Hepatoprotective Effects
This compound has protective effects on liver function, particularly against oxidative stress-induced damage. Studies show that it can significantly lower serum levels of liver enzymes (ALT, AST) and enhance antioxidant enzyme activities in liver tissues .
Case Study 1: Cardiovascular Health
A clinical trial involving women with rheumatoid arthritis demonstrated that a daily supplement of 200 mg this compound improved cardiovascular health markers by reducing inflammatory cytokines and enhancing lipid profiles .
Case Study 2: Liver Protection
In an animal model of liver fibrosis, this compound administration resulted in significant improvements in liver function tests and histopathological assessments, indicating its potential as a therapeutic agent for liver diseases .
Data Table: Summary of this compound Applications
Properties
CAS No. |
91109-84-1 |
---|---|
Molecular Formula |
C12H26N4O8S |
Molecular Weight |
386.42 g/mol |
IUPAC Name |
(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]cyclohexane-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C12H24N4O4.H2O4S/c13-4-5-1-2-6(14)12(19-5)20-11-8(16)3-7(15)9(17)10(11)18;1-5(2,3)4/h1,6-12,17-18H,2-4,13-16H2;(H2,1,2,3,4)/t6-,7-,8+,9+,10-,11-,12-;/m1./s1 |
InChI Key |
NAFTYMWTOKXNNB-HKCUEWFLSA-N |
SMILES |
C1C=C(OC(C1N)OC2C(CC(C(C2O)O)N)N)CN.OS(=O)(=O)O |
Isomeric SMILES |
C1C=C(O[C@@H]([C@@H]1N)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O)N)N)CN.OS(=O)(=O)O |
Canonical SMILES |
C1C=C(OC(C1N)OC2C(CC(C(C2O)O)N)N)CN.OS(=O)(=O)O |
Synonyms |
sisamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.